1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
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Overview
Description
“1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as indole derivatives . The indole scaffold has been found in many important synthetic drug molecules and has shown clinical and biological applications . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H17N3O, and its molecular weight is 243.3 .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Bicyclic Compounds
This compound is used in the novel synthesis of bicycles with fused pyrrole, indole, oxazole, and imidazole rings, involving reactions with diverse ketones, isocyanates, and isothiocyanates (Katritzky, Singh, & Bobrov, 2004).
Study of Molecular Properties
The molecular properties of derivatives like 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone have been studied, including their structural formation and hydrogen bonding characteristics (Kloubert, Kretschmer, Görls, & Westerhausen, 2012).
Biological and Medicinal Applications
Anti-HIV Activity
A series of β-carboline derivatives, similar in structure to 1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone, have been synthesized and found to display selective inhibition of the HIV-2 strain (Ashok et al., 2015).
Antimicrobial Activity
Derivatives of this compound have shown variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Anti-Cancer Activity
Indole-containing pyrazole analogs related to this compound have been synthesized and shown remarkable cytotoxic activities against various cancer types, including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancer (Khalilullah et al., 2022).
Cancer Cell Line Inhibition
Certain conjugates of this compound have shown significant cytotoxicity against human prostate cancer cell lines and other cancer types (Mullagiri et al., 2018).
Chemopreventive Agents
Tetrahydro-β-carboline derivatives, related to this compound, have been studied for their potential as anticancer and chemopreventive agents (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).
Additional Research Insights
Electronic Properties Study
The energetic and spectroscopic profiles of bis-indolic derivatives of this compound have been studied, providing insights into their electronic properties (Al-Wabli et al., 2017).
NMDA Receptor Antagonists
Derivatives of this compound have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, indicating potential neurological applications (Borza et al., 2007).
Mechanism of Action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple pathways, depending on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have various effects at the molecular and cellular level, depending on its specific targets and mode of action.
Properties
IUPAC Name |
1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(16-13-14-5-1-2-6-15(14)20-16)22-11-9-21(10-12-22)17-7-3-4-8-19-17/h1-8,13,20H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISMTDVFYIMUBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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